molecular formula C21H18N4O4 B2577001 methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 923218-13-7

methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2577001
CAS No.: 923218-13-7
M. Wt: 390.399
InChI Key: CCMAYVQRNLZKEN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that features a unique structure combining an indole ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Biological Activity

Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H19N5O3
  • Molecular Weight : 341.37 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for structural similarity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.38
Compound BHeLa4.80
Compound CCaco-24.67

These results suggest that the incorporation of oxadiazole moieties enhances the cytotoxic effects against cancer cells.

2. Neuroprotective Effects
The oxadiazole derivatives have been investigated for their neuroprotective properties, particularly in conditions such as Alzheimer's disease. The potential for these compounds to inhibit tau-mediated neurodegeneration has been highlighted in several studies:

"The present invention relates to novel 5-methyl-1,3,4-oxadiazol-2-yl compounds... methods of using the compounds to treat physiological disorders..." .

3. Antimicrobial Activity
Compounds containing the oxadiazole structure have also demonstrated antimicrobial properties. For example, a study on synthesized oxadiazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis:

CompoundBacterial StrainActivity Level
Compound DSalmonella typhiModerate
Compound EBacillus subtilisStrong

This suggests potential applications in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
In a comparative study involving various synthesized oxadiazole derivatives, this compound was evaluated for its anticancer efficacy against several cell lines. The results showed that it had a comparable IC50 value to established chemotherapeutic agents like doxorubicin.

Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective mechanisms of oxadiazole derivatives revealed that these compounds could effectively inhibit tau aggregation in vitro. This finding supports their potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMAYVQRNLZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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